4-Methylquinoline-8-carboxylic acid
Description
Significance of the Quinoline (B57606) Core in Chemical Research
The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical research due to its widespread presence in natural products and synthetic compounds with significant biological activities. tandfonline.comtandfonline.com This aromatic bicyclic heterocycle is a versatile building block for the development of therapeutic agents, with numerous quinoline-based drugs commercialized for the treatment of malaria, cancer, and bacterial infections. tandfonline.comtandfonline.com The ability of the quinoline ring to be functionalized at various positions allows for the fine-tuning of its steric and electronic properties, which is crucial for optimizing its interaction with biological targets. tandfonline.com Beyond medicine, quinoline derivatives are also investigated for their applications in materials science, such as in the development of catalysts, sensors, and conjugated polymers for optoelectronics. researchgate.net
Contextualization of Methylquinoline Carboxylic Acids within Heterocyclic Chemistry
Methylquinoline carboxylic acids represent a specific and important subclass of quinoline derivatives. These compounds are characterized by the presence of both a methyl (-CH₃) group and a carboxylic acid (-COOH) group attached to the quinoline core. The positions of these substituents on the quinoline ring system significantly influence the molecule's physical, chemical, and biological properties. nih.govhmdb.ca
Quinoline carboxylic acids, in general, are recognized for their diverse medicinal properties and their utility as intermediates in the synthesis of more complex bioactive molecules. hmdb.ca The carboxylic acid group, in particular, can act as a key pharmacophore, forming essential interactions such as salt bridges or hydrogen bonds with biological receptors. nih.gov The addition of a methyl group can impact the molecule's lipophilicity, metabolic stability, and steric profile, further modulating its activity.
Current Research Landscape and Emerging Areas for 4-Methylquinoline-8-carboxylic Acid
While the broader class of quinoline carboxylic acids is the subject of extensive research, publicly available scientific literature on this compound is notably scarce. Database entries provide basic predicted physicochemical properties, but detailed experimental studies on its synthesis, characterization, and potential applications are not readily found. uni.lu
Research on closely related isomers, such as 2-alkyl-8-quinoline carboxylic acids, indicates that these compounds are of interest as ligands in asymmetric catalysis. tandfonline.comtandfonline.com For instance, the synthesis of 2-methyl-8-quinoline carboxylic acid has been optimized using the Doebner-von Miller reaction, highlighting a potential, though unconfirmed, synthetic route for the 4-methyl isomer. tandfonline.comtandfonline.comwikipedia.org
Given the established importance of the quinoline-8-carboxylic acid moiety in forming specific molecular interactions and the influence of methyl substitution, it is plausible that this compound could be a target for future investigation in areas such as medicinal chemistry or materials science. However, at present, it remains an under-explored area of heterocyclic chemistry.
Physicochemical Properties of this compound
The following data is based on computational predictions.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Monoisotopic Mass | 187.06332 Da |
| XlogP (predicted) | 2.3 |
| InChI | InChI=1S/C11H9NO2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11(13)14/h2-6H,1H3,(H,13,14) |
| InChIKey | QXIYMAYIEOSSJE-UHFFFAOYSA-N |
| SMILES | CC1=C2C=CC=C(C2=NC=C1)C(=O)O |
Data sourced from PubChem. uni.lu
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 188.07060 | 137.2 |
| [M+Na]⁺ | 210.05254 | 146.6 |
| [M-H]⁻ | 186.05604 | 139.6 |
| [M+NH₄]⁺ | 205.09714 | 156.2 |
| [M+K]⁺ | 226.02648 | 143.3 |
| [M+H-H₂O]⁺ | 170.06058 | 130.8 |
| [M+HCOO]⁻ | 232.06152 | 157.8 |
| [M+CH₃COO]⁻ | 246.07717 | 181.2 |
Data sourced from PubChemLite and calculated using CCSbase. uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIYMAYIEOSSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294282 | |
| Record name | 4-Methyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70585-53-4 | |
| Record name | 4-Methyl-8-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70585-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Methylquinoline 8 Carboxylic Acid and Its Analogs
Classical Quinoline (B57606) Synthesis Approaches
The Friedländer synthesis is a fundamental and straightforward method for constructing quinoline rings. nih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone, under either acidic or basic conditions. nih.govorganic-chemistry.org The reaction proceeds through an initial condensation to form an enamine or imine intermediate, which then undergoes cyclization and dehydration to yield the quinoline product. organic-chemistry.org Recent advancements have focused on improving the efficiency and environmental footprint of this reaction by employing various catalysts and reaction conditions. nih.govresearchgate.net
While specific examples detailing the synthesis of 4-methylquinoline-8-carboxylic acid using an "8-methyl-4-ketocarboxylic acid precursor" via the Friedländer condensation are not prevalent in the searched literature, the general principles of the reaction can be applied. A hypothetical precursor for this synthesis would be a 2-amino-3-methylbenzoylformic acid (an α-ketoacid) or a related derivative. The Friedländer reaction's versatility allows for the use of a wide range of carbonyl compounds. For instance, the reaction of 2-aminobenzophenone (B122507) with various ketones has been shown to produce good yields of 4-phenylquinolines under acidic catalysis. researchgate.net This suggests that a suitably substituted 2-aminoaryl ketone could serve as a precursor for the synthesis of this compound.
The Doebner reaction, and its closely related variant the Doebner-Miller reaction, are classical methods for synthesizing quinolines. wikipedia.orgnih.gov The Doebner reaction specifically involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. youtube.comsci-hub.seresearchgate.net The Doebner-Miller reaction is a more general process that utilizes an aniline (B41778) and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.org These reactions are typically catalyzed by Brønsted or Lewis acids. wikipedia.org
A study by Omidkhah and Ghodsi revealed that the order of reactant addition can be crucial. When pyruvic acid and an aldehyde were reacted first, followed by the addition of an aromatic amine, the expected 2-substituted quinoline-4-carboxylic acid was formed. However, a different reaction order led to the formation of a 2-methylquinoline-4-carboxylic acid derivative as a by-product. sci-hub.se
| Reactant Type | Specific Example | Role in Reaction |
|---|---|---|
| Aromatic Amine | Aniline | Forms the benzene (B151609) ring portion of the quinoline |
| Aldehyde | Benzaldehyde | Provides the C2 and C3 atoms of the quinoline ring |
| α-Ketoacid | Pyruvic acid | Provides the C4 atom and the carboxylic acid group |
The mechanism of the Doebner and related Skraup-Doebner-Von Miller reactions has been a subject of considerable investigation. wikipedia.orgnih.gov A 2006 study using carbon isotope labeling proposed a fragmentation-recombination mechanism. wikipedia.org In this model, the reaction begins with a conjugate addition of the aniline to an α,β-unsaturated ketone. This intermediate then fragments into an imine and a saturated ketone, which subsequently recombine to form the quinoline product. wikipedia.orgnih.gov
The regioselectivity of the Doebner-Miller reaction is generally well-defined, with 3-substituted α,β-unsaturated carbonyl compounds typically yielding 2-substituted quinolines. acs.org This is attributed to the initial 1,4-addition of the aniline to the unsaturated system. acs.org However, instances of reversed regioselectivity have been reported. For example, the condensation of anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid resulted in the formation of 2-carboxy-4-arylquinolines, a reversal of the standard outcome. acs.org This is proposed to occur via a 1,2-addition to form a Schiff base, followed by cyclization and oxidation. acs.org The choice of catalyst and substrate can therefore significantly influence the isomeric product distribution.
To enhance the practicality and efficiency of the Doebner-Miller reaction, various improved protocols have been developed. One approach involves conducting the reaction in a two-phase solvent system, which has been shown to improve yields and simplify the work-up process. scispace.comresearchgate.net Another significant advancement is the use of novel catalytic systems. For instance, recyclable Ag(I)-exchanged Montmorillonite (B579905) K10 has been employed as an effective catalyst for the Doebner-Miller synthesis of quinolines under solvent-free conditions, accommodating a variety of functional groups on the aniline and the α,β-unsaturated aldehyde. clockss.orgresearchgate.netsemanticscholar.org This heterogeneous catalyst can be recovered and reused multiple times with sustained activity. clockss.orgresearchgate.netsemanticscholar.org While the term "phase transfer catalysis" is not explicitly used in the provided search results in the context of the Doebner-Miller reaction, the use of a two-phase system and solid-supported catalysts that facilitate reactions between different phases embodies the principles of this catalytic approach.
| Improvement Strategy | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|
| Two-Phase Solvent System | Aqueous acid and organic solvent | Improved yield, easier work-up | scispace.com, researchgate.net |
| Recyclable Heterogeneous Catalyst | Ag(I)-exchanged Montmorillonite K10 | Good to excellent yields, solvent-free, catalyst is reusable | clockss.org, researchgate.net, semanticscholar.org |
| Doebner Hydrogen-Transfer | BF3·THF | Improved yields for electron-deficient anilines, scalable | nih.gov |
Pfitzinger Reaction of Isatin (B1672199) Derivatives
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.org This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgjocpr.com The versatility of this reaction allows for the creation of a wide array of quinoline-4-carboxylic acid derivatives by varying the isatin and carbonyl compound starting materials. ijsr.netresearchgate.net
Reaction with Alpha-Methyl Ketones and Enaminones
The reaction of isatin with α-methyl ketones under basic conditions provides a direct route to 2-substituted quinoline-4-carboxylic acids. researchgate.net For instance, the reaction of isatin with acetone (B3395972) yields 2-methylquinoline-4-carboxylic acid. researchgate.netui.ac.id The reaction is typically carried out in the presence of a strong base like potassium hydroxide (B78521) in a solvent such as ethanol. jocpr.comui.ac.id The general procedure involves refluxing a mixture of the isatin, the α-methyl ketone, and the base for an extended period. jocpr.comias.ac.in
Enaminones have also been successfully employed as carbonyl surrogates in the Pfitzinger reaction to produce quinoline-4-carboxylic acids. researchgate.net This variation offers an alternative pathway to these important heterocyclic compounds. The reaction of isatin with enaminones, catalyzed by aqueous sodium or potassium hydroxide, proceeds through a cascade Pfitzinger reaction mechanism. researchgate.net
Table 1: Examples of Pfitzinger Reaction with Alpha-Methyl Ketones
| Isatin Derivative | Alpha-Methyl Ketone | Product | Reference |
| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | ui.ac.id |
| Isatin | 4-Methylacetophenone | 2-(4-Methylphenyl)quinoline-4-carboxylic acid | ui.ac.id |
Proposed Mechanistic Pathways in Pfitzinger Reactions
The mechanism of the Pfitzinger reaction begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with a carbonyl compound, like an α-methyl ketone, to form an imine. wikipedia.org Tautomerization of the imine leads to the formation of an enamine. wikipedia.org The subsequent cyclization of the enamine, followed by dehydration, results in the final substituted quinoline-4-carboxylic acid product. wikipedia.orgijsr.net
Multi-step Synthesis from o-Toluidine (B26562) Derivatives
An alternative approach to quinoline derivatives involves a multi-step synthesis starting from o-toluidine or its derivatives. This method provides a pathway to specific substitution patterns that may not be readily accessible through other synthetic routes.
Annulation and Oxidative Decomposition Steps
One patented method describes the synthesis of 3-methylquinoline-8-carboxylic acid from o-toluidine. google.com This process involves the reaction of o-toluidine with methacrolein (B123484) in the presence of sulfuric acid and an iodine-containing compound to form 3,8-dimethylquinoline (B3349175). google.com A crucial step in this synthesis is the oxidative decomposition of reaction by-products in the sulfuric acid reaction mixture prior to the final oxidation step. google.com This purification is necessary because the direct oxidation of the crude reaction mixture leads to a decreased yield of the desired product and significant foaming. google.com The subsequent oxidation of the purified 3,8-dimethylquinoline with nitric acid in a sulfuric acid solution, catalyzed by vanadium ions, yields 3-methylquinoline-8-carboxylic acid. google.com
Functional Group Interconversion Strategies
Functional group interconversions are essential for modifying existing quinoline structures to access a wider range of derivatives. A key transformation in this context is the oxidation of a methyl group to a carboxylic acid.
Oxidation of 4-Methylquinolines to Quinoline-4-carboxylic Acids
The oxidation of 4-methylquinolines presents a route to quinoline-4-carboxylic acids. pvamu.edu Theoretically, the methyl group is more susceptible to oxidation than the benzene or pyridine (B92270) rings of the quinoline nucleus. pvamu.edu This selective oxidation allows for the targeted synthesis of quinoline-4-carboxylic acids. pvamu.edu
Various oxidizing agents have been employed for this transformation. Early work by Weidel utilized chromic acid to oxidize quinolepidine (4-methylquinoline). pvamu.edupvamu.edu Later studies have explored other oxidizing systems. For example, the oxidation of 4-methylquinoline (B147181) with sulfuric acid using a selenium catalyst has been reported to produce a pyridine carboxylic acid. pvamu.edu More recent methods have focused on developing milder and more selective oxidation protocols. One such method employs hypervalent iodine(III) reagents to achieve the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes, which can then be further oxidized to the corresponding carboxylic acids. researchgate.net
Chemoselective Oxidation Utilizing Hypervalent Iodine(III) Reagents
Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis due to their mild reaction conditions and high selectivity. organic-chemistry.orgcapes.gov.br These reagents can be employed for the chemoselective oxidation of a methyl group on the quinoline ring to a carboxylic acid. For instance, reagents like iodosobenzene (B1197198) diacetate or Dess-Martin periodinane can facilitate this transformation. capes.gov.bracs.org The reaction mechanism often involves the formation of an intermediate that is susceptible to further oxidation to the carboxylic acid. The chemoselectivity of these reagents is a key advantage, as they can often tolerate other functional groups present in the molecule. acs.org
One notable application involves the α-heteroarylation of aliphatic alcohols with 4-methylquinoline using (dichloro)iodobenzene under LED irradiation, which proceeds via a radical mechanism. acs.org While this specific example leads to secondary alcohols, the underlying principle of activating the methyl group on the quinoline ring is relevant. Hypervalent iodine reagents can also be used to generate alkoxy radicals from alcohols, which can then participate in C-H alkylation reactions of quinoline rings. acs.org
Oxidation with Inorganic Oxidants under Acidic Conditions
Traditional oxidation methods using strong inorganic oxidants under acidic conditions remain a viable route for the synthesis of this compound. A classic example is the use of potassium permanganate (B83412) (KMnO₄) in the presence of sulfuric acid (H₂SO₄). pharmaguideline.com In this reaction, the methyl group at the 4-position and another substituent, such as a methyl or hydroxymethyl group at the 8-position, are oxidized to carboxylic acids. The harsh reaction conditions, however, can limit the substrate scope, as sensitive functional groups may not be tolerated. Quinoline itself is highly resistant to oxidation, but the presence of activating groups can facilitate the oxidation of the benzene ring under vigorous conditions with alkaline KMnO₄. pharmaguideline.com
Carboxylation Reactions for Quinoline Scaffolds
Direct carboxylation of the quinoline scaffold presents an alternative and atom-economical approach to introduce a carboxylic acid group. These methods avoid the need for pre-functionalization and subsequent oxidation steps.
Historically, the Pfitzinger reaction has been a cornerstone for the synthesis of quinoline-4-carboxylic acids. ui.ac.idpharmaguideline.comresearchgate.netrsc.orgimist.ma This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. ui.ac.id The reaction proceeds through the opening of the isatin ring to form an intermediate that then cyclizes with the carbonyl compound to yield the quinoline-4-carboxylic acid. ui.ac.id The Doebner reaction, another classical method, involves the reaction of an aniline, an aldehyde, and pyruvic acid to afford quinoline-4-carboxylic acids. nih.govresearchgate.netimist.ma Recent advancements have focused on improving these traditional methods by employing green chemistry principles such as using water as a solvent, microwave irradiation, and the development of efficient catalysts to improve yields and reduce reaction times. researchgate.netrsc.orgimist.ma
Advanced Synthetic Techniques and Catalysis
Modern synthetic chemistry has introduced sophisticated techniques and catalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance for the synthesis of complex quinoline derivatives.
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is fundamental to building molecular complexity. Cross-coupling and C-H functionalization reactions have become indispensable tools for the synthesis of substituted quinolines.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. snnu.edu.cnresearchgate.netmdpi.com This methodology has been extensively applied to the synthesis of aryl-substituted quinolines. nih.govresearchgate.netnih.gov For the synthesis of analogs of this compound, a suitable halogenated quinoline precursor, such as 4-chloro-8-tosyloxyquinoline, can be coupled with various arylboronic acids. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. researchgate.net This approach allows for the introduction of a wide range of aryl and heteroaryl substituents at specific positions on the quinoline core. nih.gov Decarbonylative Suzuki-Miyaura cross-coupling has also emerged as a valuable strategy, enabling the use of widely available heterocyclic carboxylic acids as coupling partners. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Quinoline Synthesis
| Quinoline Precursor | Boronic Acid | Catalyst | Product | Reference |
|---|---|---|---|---|
| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | Pd(PPh₃)₄ | 4-Aryl-8-tosyloxyquinolines | researchgate.net |
| 4-Chloroquinoline (B167314) derivatives | Various boronic acids | Pd(PPh₃)₄ | Arylated quinolines | researchgate.net |
| Nitrogen heterocyclic carboxylic acids | Arylboronic acids | Palladium catalyst | Heteroaromatic biaryls | nih.gov |
| 4'-Bromopropiophenone | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ | 2-Fluoro-4'-(quinolin-4-yl)acetophenone | nih.gov |
Direct functionalization of C(sp³)–H bonds represents a highly atom- and step-economical approach to introduce alkyl groups. mdpi.comnih.gov Transition-metal-catalyzed C(sp³)–H alkylation of methyl heteroarenes, including 4-methylquinoline, with alcohols has been achieved using catalysts based on iridium, rhodium, and other metals. mdpi.comresearchgate.net These reactions often proceed through an auto-transfer hydrogenative (ATH) mechanism, where the alcohol is first oxidized to an aldehyde, which then condenses with the methyl group of the quinoline. The resulting alkenyl intermediate is subsequently reduced to the alkylated product. mdpi.com
Rhodium(III)-catalyzed C(sp³)–H alkylation of 8-methylquinolines with allyl alcohols and α-diazocarbonyl compounds has also been reported. researchgate.net The regioselectivity of C-H activation on the quinoline ring can be influenced by the position of existing substituents. nih.gov For instance, a methyl group at the 2-, 6-, or 7-position can direct C-H activation to the 4-position. nih.gov Palladium-catalyzed direct alkylation of quinoline N-oxides with ethers has also been demonstrated. mdpi.com These advanced methods provide efficient routes to chain-elongated alkyl-substituted quinolines.
Table 2: C(sp³)–H Alkylation Strategies for Quinolines
| Quinoline Substrate | Alkylating Agent | Catalyst | Product | Reference |
|---|---|---|---|---|
| 4-Methylquinoline | Benzyl alcohol | [Ir(Cp*)Cl₂]₂ | 4-Phenethylquinoline | mdpi.com |
| 8-Methylquinoline (B175542) | Allyl alcohols | Rh(III) catalyst | C-H alkylated 8-methylquinolines | researchgate.net |
| 4-Methylquinoline N-oxide | 1,4-Dioxane | Pd(OAc)₂ | N-Alkylated quinoline N-oxide | mdpi.com |
| 2-Methylquinoline | Benzyl alcohol | Co-2 complex | 2-Phenethylquinoline | mdpi.com |
C(sp³)–H Functionalization and Alkylation Strategies
Rhodium(III)-Catalyzed C(sp³)–H Alkylation
Rhodium(III)-catalyzed C(sp³)–H alkylation has emerged as a powerful tool for the synthesis of complex quinoline derivatives. This method allows for the direct functionalization of C-H bonds, which is an atom-economical approach that avoids the need for pre-functionalized substrates.
Research has demonstrated the effectiveness of Rh(III) catalysis in the C(sp³)–H alkylation of 8-methylquinolines. researchgate.netresearchgate.net This regioselective method often proceeds under mild conditions and exhibits good tolerance for various functional groups. researchgate.net The reaction mechanism is believed to involve the formation of a five-membered rhodacycle as a key intermediate. researchgate.net This approach has been successfully applied to the synthesis of γ-quinolyl carbonyl compounds by reacting 8-methylquinolines with α,β-unsaturated carbonyl compounds. researchgate.net
Furthermore, the scope of this methodology has been extended to the use of various coupling partners. For instance, the cross-coupling of 8-methylquinolines with maleimides has been reported, providing access to succinimide-substituted quinolines. researchgate.net Additionally, the use of allylic alcohols as coupling partners in aqueous media has been shown to produce γ-quinolinyl carbonyl compounds, which are valuable precursors for bioactive molecules. rsc.org Enantioselective C-H alkylation of 8-ethylquinolines has also been achieved using a combination of a Rh(III) catalyst and a chiral carboxylic acid, demonstrating the potential for asymmetric synthesis. nih.gov
It is important to note that while C(sp³)–H alkylation is a significant advancement, the reaction of quinoline N-oxides with a potentially reactive benzylic sp3 C−H bond ortho to the N-oxide has been shown to leave the benzylic bond intact under certain Rh(III)-catalyzed conditions. ibs.re.kr
Directed Metalation for Regioselective Functionalization
Directed metalation is a key strategy for achieving regioselective functionalization in the synthesis of substituted aromatic compounds. In the context of quinoline carboxylic acids, this approach can be utilized to introduce substituents at specific positions on the quinoline ring system.
For instance, the treatment of 4-fluoro- (B1141089) and 4-chlorobenzoic acids with strong lithium bases like s-BuLi or t-BuLi at low temperatures leads to metalation primarily at the position adjacent to the carboxylate group. nih.gov This demonstrates the directing effect of the carboxylate group in deprotonation reactions. A reversal of this regioselectivity can be achieved by using a different base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), which favors metalation at a different position. nih.gov
While not directly focused on this compound, these principles of directed metalation are fundamental and can be applied to control the regiochemical outcome of functionalizing quinoline carboxylic acid scaffolds. The choice of the directing group and the metalating agent are crucial factors in determining the site of functionalization.
Catalytic Systems in Quinoline Carboxylic Acid Synthesis
The development of novel catalytic systems is central to advancing the synthesis of quinoline carboxylic acids, offering improvements in efficiency, selectivity, and environmental compatibility.
A notable advancement in heterogeneous catalysis is the use of ionically tagged magnetic nanoparticles. acs.orgacs.orgnih.govfigshare.comnih.gov One such catalyst, Fe₃O₄@SiO₂@(CH₂)₃–urea (B33335)–thiazole sulfonic acid chloride, has been successfully designed and synthesized. acs.orgacs.orgnih.govnih.gov This novel catalyst, characterized by various analytical techniques including FT-IR, EDX, and VSM, features a core-shell structure with urea linkers. acs.orgacs.orgnih.gov
This magnetic nanoparticle catalyst has been effectively employed in the one-pot synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives from aryl aldehydes, pyruvic acid, and 1-naphthylamine (B1663977) under solvent-free conditions. acs.orgresearchgate.net The reaction proceeds via an anomeric-based oxidation pathway, affording the desired products in high yields and with short reaction times. acs.orgacs.orgnih.gov A key advantage of this catalytic system is its reusability; the magnetic nature of the nanoparticles allows for easy recovery and reuse without significant loss of catalytic activity. acs.orgnih.gov
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives nih.gov
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.5 | 80 | 30 | 75 |
| 2 | 1.0 | 80 | 20 | 85 |
| 3 | 1.5 | 80 | 15 | 95 |
| 4 | 1.5 | 100 | 15 | 95 |
Microwave-assisted synthesis has gained prominence as an efficient method for accelerating organic reactions. nih.govresearchgate.netrsc.orgfrontiersin.org In the context of quinoline carboxylic acid synthesis, microwave irradiation has been utilized to drive reactions to completion in significantly shorter times compared to conventional heating methods. researchgate.netnih.gov For instance, the Pfitzinger reaction of isatin with malonic acid in the presence of acetic acid under microwave irradiation yields the corresponding quinoline-4-carboxylic acid derivative in just 15 minutes with a good yield. researchgate.net
Solid acid catalysts, such as montmorillonite K-10, have also been employed in the synthesis of quinoline derivatives. researchgate.net These catalysts offer advantages such as ease of handling, recyclability, and reduced environmental impact compared to traditional mineral acids. The microwave-assisted Friedlander synthesis of quinolinylquinolinones using montmorillonite K-10 as a catalyst provides an efficient and eco-friendly route to these compounds. researchgate.net Similarly, sulfamic acid has been reported as an efficient and recyclable solid acid catalyst for the synthesis of quinoline-4-carboxylic acid derivatives in water. nih.gov
The Doebner reaction, a three-component reaction for synthesizing quinoline-4-carboxylic acids, has also been a subject of optimization. nih.gov Traditionally, this reaction has limitations with anilines bearing electron-withdrawing groups. However, a modified Doebner hydrogen-transfer reaction has been developed that can be applied to a wider range of anilines, including those with both electron-donating and electron-withdrawing substituents. nih.gov This modified reaction proceeds through a hydrogen transfer between a dihydroquinoline intermediate and an imine. nih.gov
Optimization of Synthetic Yields and Reaction Efficiency
Optimizing synthetic yields and reaction efficiency is a continuous effort in organic synthesis. For quinoline carboxylic acids, this involves a multi-faceted approach, including the development of novel catalysts, refinement of reaction conditions, and the application of structure-activity relationship (SAR) studies.
The synthesis of 8-nitroquinoline-2-carboxylic acid, for example, has been optimized through a sequence involving nitration of 2-methylquinoline, separation of isomers, and subsequent oxidation of the methyl group. researchgate.net A key aspect of this optimization was the selection of optimal conditions for the final hydrolysis step, which resulted in a nearly quantitative yield of the desired product. researchgate.net
In the pursuit of potent antiviral agents, SAR-based optimization of a 4-quinoline carboxylic acid analogue led to the discovery of a highly potent compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid. elsevierpure.com This highlights how iterative design and synthesis, guided by biological activity data, can lead to significant improvements in the desired properties of a molecule.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 4-Methylquinoline-8-carboxylic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon framework, as well as insights into more subtle structural features like regioselectivity and tautomerism.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons on the quinoline (B57606) core, the methyl group protons, and the carboxylic acid proton. The aromatic protons would appear in the typical downfield region of approximately 7.0-9.0 ppm. The specific chemical shifts and coupling patterns would be influenced by the positions of the methyl and carboxylic acid substituents. The methyl group protons at position 4 would likely resonate as a singlet around 2.5-3.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its signal would disappear upon D₂O exchange. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-180 ppm. scispace.com The aromatic carbons of the quinoline ring will appear between approximately 120 and 150 ppm. The methyl carbon at position 4 would be found in the upfield region, typically around 15-25 ppm. The specific chemical shifts of the quinoline carbons would be influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group. For instance, in 4-methylquinoline (B147181), the methyl carbon appears at around 18.8 ppm. chemicalbook.com
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~8.8 | C2: ~150 |
| H3 | ~7.4 | C3: ~122 |
| H5 | ~8.2 | C4: ~148 |
| H6 | ~7.7 | C4a: ~129 |
| H7 | ~8.0 | C5: ~130 |
| 4-CH₃ | ~2.7 | C6: ~127 |
| 8-COOH | >10 (broad) | C7: ~136 |
| C8: ~128 | ||
| C8a: ~147 | ||
| 4-CH₃: ~19 | ||
| 8-COOH: ~168 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would be crucial for tracing the connectivity of the protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline system. For example, correlations would be expected between H5 and H6, and between H6 and H7.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons (C2, C3, C5, C6, C7, and the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the placement of substituents. For instance, the methyl protons (4-CH₃) would show correlations to C3, C4, and C4a, while the proton at H7 would show a correlation to the carboxylic acid carbon (8-COOH), confirming their respective positions.
SINEPT (Spin-Insensitive Number-Enhanced Polarization Transfer): While less common in routine structural elucidation, SINEPT can be a valuable pulse sequence, particularly for enhancing the signals of less sensitive nuclei like ¹⁵N.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments, such as NOESY or ROESY, identify protons that are close in space, even if they are not directly bonded. This can be used to confirm the regiochemistry. For example, an NOE would be expected between the methyl protons (4-CH₃) and the proton at H5, providing clear evidence for the placement of the methyl group at position 4.
NMR spectroscopy is a powerful tool for investigating regioselectivity in chemical reactions and for studying tautomeric equilibria.
Regioselectivity: In the synthesis of substituted quinolines, different isomers can often be formed. NMR, particularly through techniques like ¹H-¹⁵N HMBC, can be used to definitively distinguish between these isomers. nih.gov For example, if a reaction could potentially yield either this compound or another isomer, the long-range coupling between specific protons and the quinoline nitrogen atom, or between protons and the carboxylic acid carbon, would provide conclusive evidence for the correct regioisomer. nih.gov The regioselective functionalization of quinolines is a significant area of research, and NMR is a primary method for characterizing the products. mdpi.com
Tautomerism: Quinoline derivatives, especially those with hydroxyl or carboxylic acid groups, can exist in different tautomeric forms. For this compound, the potential for zwitterionic tautomers exists, where the carboxylic acid protonates the quinoline nitrogen. NMR studies, particularly of ¹³C and ¹⁵N chemical shifts in both solution and the solid state, can provide clear evidence for the predominant tautomeric form or the existence of a dynamic equilibrium between forms. nih.govcolab.wsresearchgate.net For instance, the chemical shift of the quinoline nitrogen and the carbons in its vicinity would be significantly different in the neutral form versus the zwitterionic form. nih.govcolab.wsresearchgate.net Studies on related hydroxyquinoline carboxylic acids have shown that zwitterionic species are often present in the solid state. nih.govcolab.wsresearchgate.net
In conjunction with experimental studies, theoretical calculations of NMR parameters are increasingly used to aid in spectral assignment and structural elucidation. By employing methods such as the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory (e.g., DFT), it is possible to calculate the NMR chemical shifts and shielding tensors for a proposed structure. tsijournals.com
These calculated spectra can be compared with experimental data to confirm assignments or to distinguish between possible isomers. For complex molecules or where experimental data is ambiguous, theoretical calculations can be a decisive tool. Research on various quinoline derivatives has demonstrated good correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts, supporting the utility of this approach for compounds like this compound. tsijournals.comresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.
High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds like carboxylic acids. This method would be used to determine the precise molecular weight of this compound.
From the molecular formula C₁₁H₉NO₂, the calculated monoisotopic mass is 187.06332 Da. HR-ESI-MS would be expected to detect the protonated molecule [M+H]⁺ at m/z 188.07060 or the deprotonated molecule [M-H]⁻ at m/z 186.05604. uni.lu The high mass accuracy of this technique allows for the confident determination of the elemental formula.
In addition to the molecular ion, other adducts may be observed, such as the sodium adduct [M+Na]⁺. uni.lu Tandem mass spectrometry (MS/MS) experiments could be performed on the molecular ion to induce fragmentation, providing further structural information based on the observed fragment ions.
Predicted HR-ESI-MS Data for this compound:
| Adduct | Predicted m/z |
| [M+H]⁺ | 188.07060 |
| [M+Na]⁺ | 210.05254 |
| [M-H]⁻ | 186.05604 |
| [M+K]⁺ | 226.02648 |
| [M+NH₄]⁺ | 205.09714 |
Data sourced from predicted values. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS)
For instance, the GC-MS analysis of 4-methylquinoline reveals a prominent molecular ion peak. nih.gov Similarly, 8-methylquinoline (B175542) also shows a clear molecular ion in its mass spectrum. nist.gov The presence of the carboxylic acid group in this compound would likely lead to characteristic fragmentation patterns, including the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45). libretexts.org These fragmentation patterns are commonly observed in the mass spectra of carboxylic acids. libretexts.org
Predicted GC-MS data for the related quinoline-4-carboxylic acid further supports this, indicating expected fragmentation that aids in structural confirmation. hmdb.ca The analysis of various compounds by GC-MS, such as those found in plant extracts, demonstrates the utility of this technique in identifying and quantifying individual components within a mixture. core.ac.ukechemcom.com
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Reaction Intermediate Identification
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is an indispensable tool for identifying and characterizing reaction intermediates, particularly those that are unstable or present in low concentrations. In the context of quinoline derivatives, LC-MS/MS has been effectively used to elucidate metabolic pathways and identify reactive intermediates. mdpi.com
For this compound, this technique would be crucial for studying its synthesis or degradation pathways. The formation of iminium ions as reactive intermediates, for example, has been identified in the metabolism of other complex heterocyclic compounds using LC-MS/MS with trapping agents like cyanide. mdpi.com This approach allows for the stabilization and subsequent identification of transient species.
Predicted collision cross-section (CCS) values for protonated and other adducts of this compound are available, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry, a technique often coupled with LC-MS. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 188.07060 | 137.2 |
| [M+Na]⁺ | 210.05254 | 146.6 |
| [M-H]⁻ | 186.05604 | 139.6 |
| [M+NH₄]⁺ | 205.09714 | 156.2 |
| [M+K]⁺ | 226.02648 | 143.3 |
| [M+H-H₂O]⁺ | 170.06058 | 130.8 |
| [M+HCOO]⁻ | 232.06152 | 157.8 |
| [M+CH₃COO]⁻ | 246.07717 | 181.2 |
| [M+Na-2H]⁻ | 208.03799 | 144.6 |
| [M]⁺ | 187.06277 | 137.6 |
| [M]⁻ | 187.06387 | 137.6 |
This data is predicted and serves as a reference for experimental analysis.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule.
Identification of Characteristic Functional Group Vibrations
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. libretexts.org The carboxylic acid group will exhibit a very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears between 1710 and 1760 cm⁻¹. libretexts.org For dimeric carboxylic acids, this peak is often centered around 1710 cm⁻¹. libretexts.org The presence of the quinoline ring, an aromatic system, will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. docbrown.info The methyl group would show C-H stretching and bending vibrations.
Analysis of Vibrational Wavenumbers and Band Assignments
A detailed analysis of the vibrational wavenumbers allows for specific band assignments, confirming the molecular structure. In related quinoline carboxylic acids, the infrared spectra have been analyzed to understand the coordination of the carboxylate group with metal ions. researchgate.net For this compound, the precise positions of the vibrational bands can be influenced by factors such as intermolecular hydrogen bonding.
Raman spectroscopy provides complementary information. While specific Raman data for this compound is scarce, studies on similar molecules like quinoline-4-carboxylic acid and other carboxylic acids show characteristic Raman bands. nih.govias.ac.in The symmetric and asymmetric stretching modes of the carboxylate group are particularly informative in Raman spectra.
Table 2: Expected Characteristic IR Absorption Ranges for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | libretexts.org |
| Carboxylic Acid | C=O Stretch | 1710-1760 | libretexts.org |
| Aromatic Ring | C-H Stretch | >3000 | docbrown.info |
| Aromatic Ring | C=C Stretch | 1400-1600 | docbrown.info |
| Methyl Group | C-H Stretch | ~2850-2960 | |
| Methyl Group | C-H Bend | ~1375, 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores.
Electronic Absorption Properties and Chromophoric Analysis
The quinoline ring system in this compound is the primary chromophore responsible for its UV absorption. Quinoline itself exhibits characteristic absorption bands. The addition of the methyl and carboxylic acid groups will cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity.
While a specific UV-Vis spectrum for this compound is not provided in the search results, data for the parent compound, 4-methylquinoline, shows UV absorption. nih.gov Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low to be of practical use for simple aliphatic acids. libretexts.org However, the presence of the quinoline ring, a conjugated aromatic system, will result in significant absorption at higher wavelengths, making UV-Vis spectroscopy a valuable tool for its detection and quantification. The electronic transitions are expected to be of the π → π* type, characteristic of aromatic systems.
of this compound
The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid is paramount for understanding its physicochemical properties. For this compound, X-ray crystallography and diffraction studies serve as the principal methods for elucidating its solid-state structure, revealing intricate details about its molecular geometry and supramolecular architecture.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
While a specific single-crystal X-ray structure for this compound has not been detailed in the reviewed scientific literature, analysis of closely related analogs provides significant insight into the expected structural characteristics. For instance, the crystallographic data for 2-(4-Methylphenyl)quinoline-4-carboxylic acid, a related quinoline derivative, offers a representative example of the structural features of this class of compounds. researchgate.net The crystal system, unit cell dimensions, and space group for this analog have been determined, providing a foundational model for understanding how substituted quinoline carboxylic acids arrange in the solid state. researchgate.net
Table 1: Representative Crystal Data for a Related Quinoline Carboxylic Acid Derivative
| Parameter | 2-(4-Methylphenyl)quinoline-4-carboxylic acid researchgate.net |
| Chemical Formula | C₁₇H₁₃NO₂ |
| Formula Weight ( g/mol ) | 263.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.1001 (6) |
| b (Å) | 15.3464 (11) |
| c (Å) | 20.3037 (17) |
| β (°) | 90.859 (9) |
| Volume (ų) | 1277.4 (2) |
| Z (formula units/cell) | 4 |
| Temperature (K) | 291 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
This data is for a related compound and serves as a representative example.
Analysis of Bond Lengths, Bond Angles, and Intermolecular Interactions (e.g., Hydrogen Bonding)
The molecular geometry of this compound is defined by its constituent bond lengths and angles. In the carboxylic acid group, resonance effects typically result in a C=O double bond that is shorter than the C-O single bond. hmdb.ca The quinoline ring itself is an aromatic, heterocyclic system, and its geometry is influenced by the electronic effects of its substituents—the methyl group at position 4 and the carboxylic acid at position 8.
Intermolecular interactions are the dominant forces governing the crystal packing of quinoline carboxylic acid derivatives. mdpi.com A critical interaction expected in the crystal structure of this compound is hydrogen bonding. Specifically, a strong intramolecular hydrogen bond is likely to form between the acidic proton of the 8-carboxyl group and the nitrogen atom of the quinoline ring, a common feature in 8-substituted quinolines. researchgate.net
Table 2: Common Intermolecular Interactions in Quinoline Carboxylic Acid Derivatives
| Interaction Type | Description | Typical Role in Crystal Packing |
| O—H⋯N Hydrogen Bond | Interaction between the carboxylic acid hydroxyl group and a nitrogen atom (inter- or intramolecular). researchgate.netresearchgate.net | Often forms primary structural motifs like chains or dimers, defining the core architecture. researchgate.netresearchgate.net |
| C—H⋯O Hydrogen Bond | Weaker interaction between a carbon-bound hydrogen and an oxygen atom of the carboxyl group. researchgate.netmdpi.com | Links the primary hydrogen-bonded motifs into larger, multi-dimensional networks. researchgate.net |
| π–π Stacking | Attractive, non-covalent interaction between the electron clouds of adjacent aromatic quinoline rings. researchgate.net | Contributes to the stabilization of the crystal lattice by holding molecular layers together. researchgate.net |
Influence of Molecular Chirality and Fluorescence on X-ray Diffraction
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, chirality can be introduced into quinoline derivatives through strategic synthesis. For instance, functionalization with a chiral moiety like the amino acid L-cysteine can produce chiral quinoline derivatives. acs.org The introduction of such a chiral center fundamentally impacts the molecule's symmetry. For a chiral molecule to be resolved by crystallization, it must crystallize in one of the 65 Sohncke space groups, which are non-centrosymmetric and lack roto-inversion axes.
Quinoline and its derivatives are well-known for their fluorescent properties, which are of great interest for applications in materials science and bioimaging. researchgate.net Recent research has focused on designing molecules that are simultaneously chiral, fluorescent, and biocompatible. acs.org In such custom-designed molecules, the chirality of a substituent like cysteine can be transferred to the quinoline core, making the entire derivative behave as a chiral probe, a phenomenon confirmed by techniques like Circular Dichroism (CD) spectroscopy. acs.org While fluorescence is a property of the electronic states of a molecule and X-ray diffraction is a probe of electron density, the molecular packing required for specific fluorescent behaviors (such as aggregation-induced emission) is determined by the same intermolecular forces that are elucidated by diffraction studies. researchgate.net No studies were found that directly correlate the fluorescence of this compound with its X-ray diffraction patterns.
Chemical Reactivity and Derivatization Strategies
Oxidation Reactions
Oxidation reactions of 4-Methylquinoline-8-carboxylic acid can selectively target either the nitrogen atom of the quinoline (B57606) ring or the methyl group at the 4-position, depending on the reagents and reaction conditions employed.
Formation of Quinoline N-Oxide Derivatives
The nitrogen atom in the quinoline ring of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. biosynce.com The N-oxide group can subsequently be transformed into other functional groups, for instance, through reduction to an amine or by facilitating substitution reactions at adjacent carbon atoms. biosynce.com The oxidation of the nitrogen atom alters the electronic properties of the quinoline ring, influencing its reactivity in further chemical modifications. biosynce.com
| Reactant | Reagent | Product | Reaction Conditions |
|---|---|---|---|
| This compound | m-CPBA or H₂O₂ | This compound N-oxide | Inert solvent, controlled temperature |
Reduction Reactions
The carboxylic acid group at the 8-position of this compound is the primary site for reduction reactions, which can lead to the formation of alcohols, aldehydes, or amines.
Conversion of Carboxylic Acid Group to Alcohol or Aldehyde
The carboxylic acid functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This reaction typically proceeds in an anhydrous ethereal solvent. Milder reducing agents or modified reaction conditions may allow for the partial reduction to the corresponding aldehyde. For instance, the use of borane complexes can selectively reduce carboxylic acids in the presence of other functional groups. nih.gov
| Reactant | Reagent | Product | Reaction Conditions |
|---|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH₄) | (4-Methylquinolin-8-yl)methanol | Anhydrous ether or THF |
| This compound | Borane-tetrahydrofuran complex (BH₃·THF) | (4-Methylquinolin-8-yl)methanol | Anhydrous THF |
Reduction to Amine Derivatives
The conversion of the carboxylic acid group to an amine can be accomplished through rearrangement reactions such as the Curtius rearrangement. wikipedia.orgnih.govorganic-chemistry.orgbyjus.comjk-sci.com This multi-step process involves the initial conversion of the carboxylic acid to an acyl azide (B81097), which upon thermal or photochemical decomposition, rearranges to an isocyanate. wikipedia.orgnih.govbyjus.com The isocyanate can then be hydrolyzed to yield the primary amine, 4-methylquinolin-8-amine. wikipedia.orgbyjus.com
| Starting Material | Intermediate | Final Product | Key Reagents |
|---|---|---|---|
| This compound | 4-Methylquinoline-8-carbonyl azide | 4-Methylquinolin-8-amine | 1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. Heat 4. H₂O |
Substitution Reactions
The quinoline ring of this compound can be functionalized through substitution reactions, particularly after the introduction of a suitable leaving group.
Nucleophilic Substitution at Halogenated Positions
Halogenation of the quinoline ring, for example at the 2- or 4-position, renders it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of chloroquinolines towards nucleophiles is a well-established area of study. mdpi.comresearchgate.net For instance, a halogen atom at the 4-position of a quinoline ring can be displaced by various nucleophiles such as amines, alkoxides, or thiolates. mdpi.com The presence of the electron-withdrawing carboxylic acid group at the 8-position may influence the reactivity of the halogenated positions. Studies on related 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-chloro group can be readily substituted by nucleophiles like hydrazines and azides. mdpi.com
| Reactant | Nucleophile | Product | General Conditions |
|---|---|---|---|
| 2-Chloro-4-methylquinoline-8-carboxylic acid | Amine (e.g., piperidine) | 2-(Piperidin-1-yl)-4-methylquinoline-8-carboxylic acid | Solvent (e.g., ethanol), heat |
| 4-Chloro-2-methylquinoline-8-carboxylic acid | Alkoxide (e.g., sodium methoxide) | 4-Methoxy-2-methylquinoline-8-carboxylic acid | Alcohol solvent, heat |
Esterification and Hydrolysis of the Carboxylic Acid Moiety
The carboxylic acid group at the 8-position of 4-methylquinoline (B147181) is a key functional handle for a variety of chemical transformations, most notably esterification and subsequent hydrolysis. These reactions are fundamental for modifying the compound's solubility, creating prodrugs, or for use as a protecting group strategy during the synthesis of more complex molecules.
The conversion of this compound to its corresponding ester can be achieved through several synthetic methodologies. The choice of method often depends on the desired ester, the scale of the reaction, and the presence of other functional groups in the molecule.
One effective method involves the generation of a cesium salt of the carboxylic acid, which is then reacted with an alkyl halide, such as methyl iodide, to form the methyl ester. This method is often successful when other conditions, like traditional Fischer-Speier esterification, prove to be low yielding. For instance, in the synthesis of certain quinoline analogues, the generation of a cesium salt followed by exposure to iodomethane was a successful strategy for obtaining methyl esters.
Another powerful reagent for the esterification of carboxylic acids is trimethylsilyldiazomethane (TMS-diazomethane). This reagent offers a mild and efficient route to methyl esters and is particularly useful when other methods, such as the cesium salt/methyl iodide approach, fail.
Beyond these specific methods, more conventional acid-catalyzed esterification, often referred to as Fischer esterification, can be employed. This typically involves refluxing the carboxylic acid in an excess of the desired alcohol with a strong acid catalyst, such as sulfuric acid. Additionally, one-pot procedures have been developed that combine the synthesis of the quinoline-4-carboxylic acid core with a subsequent esterification step, often mediated by reagents like trimethylchlorosilane (TMSCl).
| Esterification Method | Reagents | Key Features |
| Cesium Salt Method | Cesium Carbonate (Cs2CO3), Alkyl Halide (e.g., Methyl Iodide) | Effective for challenging substrates where other methods may have low yields. |
| TMS-Diazomethane | Trimethylsilyldiazomethane (TMSCHN2) | Mild and highly efficient for methylation; useful when other methods fail. |
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H2SO4) | A classic, equilibrium-driven method requiring an excess of alcohol. |
| TMSCl-Mediated One-Pot | Isatin (B1672199), 1,3-dicarbonyl compounds, Alcohol, Trimethylchlorosilane (TMSCl) | Combines quinoline synthesis and esterification in a single step for increased efficiency. |
The cleavage of the ester group in derivatives of this compound to regenerate the parent carboxylic acid is readily accomplished through either acid- or base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis: This process is essentially the reverse of the Fischer esterification reaction. The ester is typically heated with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. researchgate.netmdpi.comsigmaaldrich.comnih.gov The reaction is an equilibrium process, and the use of a large excess of water drives the reaction toward the formation of the carboxylic acid and alcohol. researchgate.netmdpi.comsigmaaldrich.comresearchgate.net
Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method for ester hydrolysis as the reaction is irreversible. researchgate.net The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, typically in an aqueous or alcoholic solution. researchgate.netmdpi.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. The initial products are the carboxylate salt and the alcohol. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. For some quinoline derivatives, harsher conditions, such as elevated temperatures with a strong base, may be necessary to achieve complete hydrolysis.
| Hydrolysis Type | Reagents | Key Characteristics |
| Acid-Catalyzed | Water, Strong Acid (e.g., HCl, H2SO4) | Reversible equilibrium reaction; requires excess water to favor product formation. researchgate.netmdpi.comsigmaaldrich.comresearchgate.net |
| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH, KOH), Water/Alcohol | Irreversible reaction; forms a carboxylate salt, requiring a final acidification step to yield the carboxylic acid. researchgate.netmdpi.comresearchgate.net |
Activation and Derivatization of Carboxylic Acids for Analytical and Synthetic Applications
The carboxylic acid moiety of this compound can be activated to form a variety of derivatives, which is crucial for both synthetic applications, such as amide bond formation, and for analytical purposes, where derivatization can improve chromatographic behavior and detection sensitivity.
The formation of an amide bond between this compound and a primary or secondary amine is a common and important transformation. This is frequently accomplished using carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The general mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine, which leads to the formation of the desired amide bond and the release of a water-soluble urea (B33335) byproduct. To increase the efficiency of the coupling and to suppress potential side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) are often included in the reaction mixture. The use of EDC is particularly advantageous in many synthetic contexts due to the ease of removal of its urea byproduct through aqueous workup.
While this compound is a mono-acid species, the principles of derivatizing poly-acid organic molecules are relevant for more complex synthetic targets that might incorporate this quinoline scaffold. A key challenge in the derivatization of poly-acid species is achieving site-selectivity.
One of the primary strategies to achieve selective derivatization is the use of orthogonal protecting groups . This approach involves protecting each carboxylic acid with a different type of ester that can be cleaved under distinct conditions. For example, in a dicarboxylic acid, one group could be protected as a benzyl ester (removable by hydrogenolysis) while the other is protected as a tert-butyl ester (removable by acid). This allows for the selective deprotection and subsequent derivatization of one carboxylic acid while the other remains protected.
For analytical purposes, derivatization of polycarboxylic acids is often performed to improve their chromatographic properties and detection sensitivity, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS). This typically involves converting all carboxylic acid groups into less polar derivatives, such as amides or esters, using reagents like o-benzylhydroxylamine (oBHA) or 2-picolyl amine.
Oxidative carbonylation represents a class of reactions that can potentially be used to convert carboxylic acids into other functional groups. These reactions often utilize a transition metal catalyst, such as palladium, in the presence of carbon monoxide and an oxidant.
While direct oxidative carbonylation of the carboxylic acid group in this compound is not a commonly cited transformation, related palladium-catalyzed carbonylation reactions of quinoline precursors are well-established. For instance, palladium-catalyzed oxidative methoxycarbonylation of 1-(2-aminoaryl)-2-yn-1-ols can lead to the formation of quinoline-3-carboxylic esters. nih.gov Similarly, palladium-catalyzed carbonylation of halo-quinolines in the presence of nucleophiles is a known method for introducing carboxylic acid or ester functionalities. researchgate.netgoogle.com
A more direct, albeit advanced, strategy for the conversion of carboxylic acids involves their transformation into potent acid triflate electrophiles through oxidative carbonylation with iodine, silver triflate, and carbon monoxide. This activated intermediate could then potentially be trapped with various nucleophiles. Another related transformation is decarbonylative coupling, where a carboxylic acid is coupled with another molecule with the extrusion of carbon monoxide, often facilitated by a bimetallic catalytic system involving palladium and another metal like copper. sci-hub.se These methods highlight potential, though less conventional, avenues for the derivatization of this compound.
Alkylation and Acylation Reactions
Alkylation and acylation reactions of this compound can occur at several nucleophilic sites, namely the carboxylate oxygen and the quinoline nitrogen. The specific outcome of these reactions is dependent on the reaction conditions and the reagents employed.
Alkylation Reactions
Alkylation of this compound can lead to the formation of esters at the carboxylic acid group or N-alkylation of the quinoline ring.
Esterification (O-Alkylation of the Carboxylic Acid): The carboxylic acid group can be readily converted to an ester through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach masterorganicchemistry.commasterorganicchemistry.com. This is an equilibrium process, and the use of excess alcohol can drive the reaction towards the formation of the ester masterorganicchemistry.commasterorganicchemistry.com. Alternative methods for esterification that proceed under milder, non-acidic conditions include the use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) orgsyn.org. Alkylation can also be achieved by treating the carboxylate salt of the acid with an alkyl halide, such as iodomethane, to yield the corresponding methyl ester commonorganicchemistry.com.
Table 1: Illustrative Conditions for Esterification of this compound
| Alkylating Agent | Catalyst/Reagent | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | Methyl 4-methylquinoline-8-carboxylate |
| Ethanol | HCl (gas) | Ethanol (excess) | Room Temperature to Reflux | Ethyl 4-methylquinoline-8-carboxylate |
| Iodomethane | K₂CO₃ | DMF | Room Temperature | Methyl 4-methylquinoline-8-carboxylate |
N-Alkylation of the Quinoline Ring: The nitrogen atom of the quinoline ring is nucleophilic and can undergo alkylation, particularly when the carboxylic acid group is deprotonated or protected. Direct alkylation of the quinoline nitrogen with alkyl halides can be challenging and may require specific catalysts or conditions. For related quinoline systems, reductive alkylation has been shown to be an effective method for introducing alkyl groups to the nitrogen atom acs.org. This typically involves the reduction of the quinoline to a tetrahydroquinoline, followed by reaction with an aldehyde or ketone in the presence of a reducing agent acs.org. The formation of quinolinium salts through N-alkylation is also a known reaction pathway for quinoline derivatives thieme-connect.com.
Acylation Reactions
Acylation reactions of this compound primarily involve the conversion of the carboxylic acid to other functional groups such as amides or acid anhydrides.
Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation often requires the activation of the carboxylic acid, as direct reaction with an amine can be slow and require harsh conditions like high heat youtube.comkhanacademy.org. Common activating agents include thionyl chloride to form an intermediate acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) youtube.comcore.ac.uklibretexts.org. These reagents facilitate the formation of an amide bond under milder conditions. The use of urea as a nitrogen source in the presence of a catalyst has also been reported for the direct synthesis of primary amides from carboxylic acids core.ac.uk.
Table 2: Illustrative Conditions for Amide Formation from this compound
| Amine | Coupling/Activating Agent | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| Ammonia | DCC | Dichloromethane | Room Temperature | 4-Methylquinoline-8-carboxamide |
| Methylamine | SOCl₂, then CH₃NH₂ | Toluene | 0 °C to Room Temperature | N-Methyl-4-methylquinoline-8-carboxamide |
| Aniline (B41778) | EDC, HOBt | DMF | Room Temperature | N-Phenyl-4-methylquinoline-8-carboxamide |
Acylation of the Quinoline Ring: Direct acylation of the quinoline ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. Such reactions typically require harsh conditions and are not commonly reported for quinoline-8-carboxylic acids.
Coordination Chemistry of 4 Methylquinoline 8 Carboxylic Acid
Ligand Properties and Chelating Abilities of the Quinoline-Carboxylic Acid Scaffold
The quinoline-carboxylic acid framework is an excellent candidate for forming metal complexes due to its potential for different coordination modes. nih.gov The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylic group can act as donor atoms, allowing the molecule to function as a bidentate or even a multidentate ligand. nih.govjchemlett.com This chelating ability enables the formation of stable five or six-membered rings with a central metal ion. jchemlett.comjetir.org
The deprotonation of the carboxylic acid group facilitates the coordination with metal ions. researchgate.net The resulting carboxylate group, along with the heterocyclic nitrogen, provides strong coordination sites. researchgate.net The specific coordination behavior can be influenced by the reaction conditions and the nature of the metal ion involved. researchgate.net The presence of substituents on the quinoline ring, such as the methyl group in 4-Methylquinoline-8-carboxylic acid, can also influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and structure of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogs typically involves the reaction of the ligand with a suitable metal salt in a solvent. mdpi.com The resulting complexes can be characterized using various spectroscopic and analytical techniques, including FTIR, UV-Vis, NMR, and mass spectrometry to confirm their structure and properties. mdpi.com
Binary and Ternary Complexes with Transition Metals (e.g., Nickel(II), Rhenium(V))
Nickel(II) Complexes: Nickel(II) complexes with quinoline derivatives, such as 8-hydroxyquinoline (B1678124), have been synthesized and structurally characterized. For instance, the reaction of nickel(II) salts with 8-hydroxyquinoline can lead to the formation of complexes with a 1:2 metal-to-ligand ratio. scirp.org In some cases, these complexes can adopt an octahedral geometry by coordinating with additional ligands like water or pyridine (B92270). scirp.orgiaea.org The synthesis of mixed ligand nickel(II) complexes involving a Schiff base and 8-hydroxyquinoline has also been reported, resulting in non-electrolytic complexes. jchemlett.com Studies on nickel(II) complexes with 8-hydroxyquinaldinic acid have shown the formation of an octahedral central Ni(II) ion coordinated by the hydroxyl oxygen, the ring nitrogen, and the carboxylate oxygen of two tridentate ligands. researchgate.net
Rhenium(V) Complexes: Oxorhenium(V) complexes incorporating quinoline carboxylic acid derivatives have been successfully prepared. rsc.org The synthesis can yield compounds with one or two chelate ligands depending on the experimental conditions. rsc.org For example, complexes with the general formula [ReO(OMe)(mqc)2], where 'mqc' is a methyl-substituted quinoline carboxylic acid, have been synthesized. rsc.org The coordination chemistry of rhenium is of significant interest due to the applications of its radioisotopes in medicine. researchgate.net
Determination of Stability Constants via pH-Metric Measurements
The stability of metal complexes in solution is a crucial parameter and can be determined using pH-metric titration techniques. jetir.orgscispace.com This method involves titrating a solution containing the ligand and the metal ion with a standard base and monitoring the pH changes. scispace.com The data obtained allows for the calculation of proton-ligand and metal-ligand stability constants. researchgate.netpramanaresearch.org
The Calvin-Bjerrum pH-metric titration technique is a widely used method for this purpose. scispace.com The stability of the complexes is influenced by factors such as the nature of the metal ion and the ligand structure. jetir.org For instance, the Irving-Williams series often describes the relative stabilities of divalent transition metal complexes. pramanaresearch.org The determination of stability constants provides valuable insights into the strength of the metal-ligand bond and the conditions under which the complex is stable. jetir.org
| Ligand | Metal Ion | log K1 | log K2 | Method | Reference |
| Substituted Pyrazole Carboxylic Acid | Ni(II) | 5.1512 | - | pH-metry | pramanaresearch.org |
| N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide | Cu(II) | - | - | pH-metry | researchgate.net |
| N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide | Co(II) | - | - | pH-metry | researchgate.net |
| N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide | Mn(II) | - | - | pH-metry | researchgate.net |
| N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide | Ni(II) | - | - | pH-metry | researchgate.net |
| N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide | Zn(II) | - | - | pH-metry | researchgate.net |
Structural Analysis of Coordination Compounds
For example, the structural analysis of oxorhenium(V) complexes with quinoline carboxylic acid derivatives has revealed both mononuclear and dinuclear structures. rsc.org In some complexes, the rhenium atom is coordinated to two chelate ligands. rsc.org The geometry of the complexes can vary, with some exhibiting cis-(Cl,Cl)-isomers. rsc.org The dihedral angle between the quinoline ring and the carboxylic acid group is a key structural parameter. researchgate.net In the crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid, this angle was found to be 45.05 (13)°. researchgate.net
Catalytic Applications of Metal Complexes
Metal complexes derived from quinoline-carboxylic acids have shown potential as catalysts in various organic reactions. mdpi.comresearchgate.net The catalytic activity is often linked to the ability of the metal center to exist in different oxidation states and to coordinate with substrates.
Examples in Oxidation and Epoxidation Reactions
Oxidation Reactions: Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons, such as cyclohexane, using hydrogen peroxide as the oxidant. mdpi.com These reactions often require a co-catalyst, like 2-pyrazinecarboxylic acid (PCA), to achieve high yields. mdpi.com The oxidation of n-heptane and methylcyclohexane (B89554) with these catalysts suggests the involvement of free hydroxyl radicals. mdpi.com Palladium(II) complexes with 2,6-pyridinedicarboxylic acid have been shown to catalyze the aerobic oxidation of 8-methylquinolines to the corresponding 8-quinolylmethyl acetates, with the 8-quinoline carboxylic acids being minor products. researchgate.netnih.gov
Epoxidation Reactions: Oxorhenium(V) complexes containing quinoline and isoquinoline (B145761) carboxylic acid derivatives have been investigated as catalysts for the epoxidation of alkenes, such as cyclooctene, using tert-butylhydroperoxide as the oxidant. rsc.org The catalytic efficiency of these complexes varies depending on their structure, with yields of cyclooctane (B165968) oxide ranging from 16% to 68%. rsc.org The mechanism of such epoxidation reactions often involves the coordination of the alkene to the metal center, followed by oxygen transfer from the oxidant. rug.nl
| Catalyst | Substrate | Oxidant | Product | Yield | Reference |
| [VO(2,6-(Me)2-quin)2] (1) + PCA | Cyclohexane | H2O2 | Cyclohexanol, Cyclohexanone | up to 48% | mdpi.com |
| [ReOCl(iqc)2]·MeOH (1) | Cyclooctene | tert-butylhydroperoxide | Cyclooctane oxide | 16-68% | rsc.org |
| Pd(II)-2,6-pyridinedicarboxylic acid | 8-Methylquinolines | O2 | 8-Quinolylmethyl acetates | High | researchgate.netnih.gov |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for studying the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it particularly well-suited for the analysis of moderately sized organic molecules like quinoline (B57606) derivatives. DFT calculations can predict a wide array of molecular properties, from geometric parameters to spectroscopic signatures and reactivity indices. For quinoline and its derivatives, DFT has been widely used to explore their biological activities and material properties nih.govfigshare.com.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 4-Methylquinoline-8-carboxylic acid can be calculated. This process finds the minimum energy conformation on the potential energy surface. For similar molecules, such as cinnoline-4-carboxylic acid, theoretical calculations have been performed to determine these parameters. For instance, in cinnoline-4-carboxylic acid, the C-C bond lengths in the aromatic rings were calculated to be in the range of 1.355-1.402 Å, and the C-H bond length was calculated at 1.070 Å ijastems.org. These theoretical investigations are often validated by comparing the calculated parameters with experimental data from techniques like X-ray crystallography, where available. For example, a study on a substituted benzoic acid methyl ester showed a good correlation between calculated and crystallographic bond lengths mdpi.com.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Quinoline Derivative (Cinnoline-4-carboxylic acid)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (ring) | 1.355 - 1.402 | - |
| C-H | 1.070 | - |
| C-N | - | - |
| C-O | - | - |
| N-N | 1.403 | - |
Data sourced from a study on cinnoline-4-carboxylic acid using B3LYP/6-311++G(d,p) ijastems.org.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model. For various quinoline derivatives, DFT has been successfully used to assign the bands in their experimental IR and Raman spectra researchgate.net. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in carboxylic acids typically appears in the range of 1690–1750 cm⁻¹ in IR spectra sigmaaldrich.com. Computational studies on related molecules like 2-thiophene carboxylic acid have helped in the detailed assignment of vibrational modes based on potential energy distribution (PED) analysis bldpharm.com.
Table 2: Illustrative Calculated Vibrational Frequencies for a Carboxylic Acid Containing Molecule (2-Thiophene Carboxylic Acid)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
|---|---|---|---|
| C-H in-plane bending | 1283, 1105, 1041 | - | 1114 |
| C-H out-of-plane bending | 910, 858 | - | 862 |
| C-C stretching | 1526, 1410, 1356 | 1528, 1352 | 1530, 1413, 1354 |
| C-S stretching | 852, 649 | 647 | 637 |
Data sourced from a study on 2-thiophene carboxylic acid using B3LYP/6-31G bldpharm.com.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity and a greater potential for intramolecular charge transfer (ICT), which is a key factor for non-linear optical activity. For quinoline derivatives, the HOMO-LUMO gap has been a subject of interest in numerous computational studies nih.govfigshare.com. For example, in a study of 4-hydroxy quinoline-2-carboxylic acid, the HOMO and LUMO energies were found to be -7.033 eV and -2.5212 eV, respectively, indicating a significant energy gap aip.org.
Table 3: Illustrative HOMO-LUMO Energies and Gap for a Related Quinoline Derivative (4-hydroxy quinoline-2-carboxylic acid)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.033 |
| LUMO Energy | -2.5212 |
| HOMO-LUMO Gap | 4.5118 |
Data sourced from a study on 4-hydroxy quinoline-2-carboxylic acid aip.org.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, such as electrophiles and nucleophiles. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow regions represent areas of intermediate potential. MEP analysis has been performed on various quinoline derivatives to understand their reactive sites and intermolecular interactions nih.gov.
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Computational methods, particularly DFT, can be used to calculate the static first hyperpolarizability of a molecule. Molecules with large β values are considered promising candidates for NLO applications. The NLO properties of many quinoline derivatives have been investigated theoretically, often showing that these compounds possess good NLO characteristics due to intramolecular charge transfer from electron-donating to electron-accepting groups researchgate.netnasc.ac.in. For comparison, urea (B33335) is often used as a reference material in NLO studies uni.lu.
Table 4: Illustrative Calculated NLO Properties for a Related Compound (Cinnoline-4-carboxylic acid)
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | - |
| Polarizability (α₀) | - |
| First Hyperpolarizability (β_tot) | - |
Specific values for cinnoline-4-carboxylic acid were calculated in a study, but the table in the source is not fully legible. However, the study confirms the calculation of these properties sigmaaldrich.com.
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a larger macromolecule, typically a protein (receptor). mdpi.commdpi.com MD simulations provide a detailed view of the dynamic changes in a system over time, revealing the stability of ligand-receptor complexes. mdpi.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, which is crucial for understanding its potential biological activity. nih.govnih.gov
Computational modeling of ligand-receptor interactions aims to elucidate how a molecule like this compound might bind to a biological target. nih.gov This process involves creating a three-dimensional model of the ligand and the receptor's binding site. Docking algorithms then explore various possible binding poses, scoring them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. nih.govmdpi.com
While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology can be applied to understand its potential interactions. For instance, quinoline derivatives have been studied as inhibitors for various kinases, such as those in the DNA Damage Response (DDR) pathway. mdpi.com A hypothetical docking study of this compound into a kinase binding site would identify key amino acid residues that stabilize the complex. The carboxylic acid group could act as a hydrogen bond donor and acceptor, while the quinoline ring might engage in π-stacking interactions.
Table 1: Hypothetical Interaction Data from a Docking Simulation of this compound
| Interaction Type | Potential Interacting Residues (Example) | Ligand Group Involved |
| Hydrogen Bond | Aspartate, Glutamate, Lysine | Carboxylic Acid (-COOH) |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Quinoline Ring |
| Hydrophobic | Leucine, Valine, Isoleucine | Methyl Group (-CH3) |
Following docking, molecular dynamics simulations can assess the stability of the predicted binding pose over time. mdpi.com By simulating the movements of all atoms in the system, MD can confirm whether the initial interactions are maintained, providing a more dynamic and realistic picture of the binding event. mdpi.comnih.gov
Quantum Chemical Assessment of Reactivity and Mechanism
Quantum chemistry calculations provide fundamental insights into the electronic structure, reactivity, and reaction mechanisms of molecules. These methods are used to calculate properties that are difficult or impossible to measure experimentally.
Fukui functions are used in computational chemistry to identify the most reactive sites within a molecule. They indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.
For this compound, a Fukui function analysis would pinpoint specific atoms that are likely to participate in chemical reactions.
Nucleophilic Attack (f+): Identifies atoms that are most likely to accept an electron, highlighting electrophilic centers.
Electrophilic Attack (f-): Identifies atoms most likely to donate an electron, highlighting nucleophilic centers.
Radical Attack (f0): Predicts the site most susceptible to attack by a radical species.
This analysis is crucial for predicting the regioselectivity of reactions involving this compound.
Computational methods can be employed to study the kinetics and mechanisms of reactions involving this compound. For example, in the study of radical reactions, theoretical calculations can determine the stability of potential radical intermediates and the energy barriers associated with their formation and subsequent reactions. By modeling the entire reaction pathway, researchers can understand the step-by-step process, identify rate-determining steps, and predict reaction outcomes under various conditions.
A critical aspect of understanding a chemical reaction is identifying its transition state—the highest energy point along the reaction coordinate. Quantum chemical calculations are uniquely suited to locate and characterize the geometry and energy of these fleeting structures. By mapping the potential energy surface, computational chemists can determine the most favorable reaction pathway from reactants to products. This analysis provides a detailed mechanistic understanding, explaining why a reaction proceeds in a particular manner and what factors influence its rate and selectivity.
Solvation Models and Environmental Effects on Electronic Structure (e.g., IEFPCM)
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for these effects. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and effective method. dntb.gov.uagaussian.com It simulates the solvent as a continuous dielectric medium surrounding the solute molecule, allowing for the calculation of molecular properties in solution. gaussian.comresearchgate.net
For this compound, applying the IEFPCM model would be essential for accurately predicting its behavior in aqueous or organic solvents. researchgate.net This approach can be used to calculate solvation free energies and to understand how the solvent affects the molecule's electronic structure, such as its molecular orbitals and dipole moment. Studies on similar molecules like lepidine (4-methylquinoline) have utilized IEFPCM to investigate their spectroscopic properties in different solvents. dntb.gov.ua For carboxylic acids, continuum solvation models are vital for accurately calculating properties like the acid dissociation constant (pKa). researchgate.net
Topological Analysis of Electron Density (e.g., Hirshfeld Surface, Energy Framework Analysis)
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a versatile method used to visualize and quantify intermolecular interactions in crystalline materials. nih.govnih.gov The Hirshfeld surface is generated by partitioning the electron density in a crystal between molecules. For a given molecule, the surface is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.
Several key graphical representations are derived from the Hirshfeld surface:
d_norm Surface: This surface is mapped with the normalized contact distance (d_norm), which is calculated from the distances of any point on the surface to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. Red regions on the d_norm surface indicate shorter contacts with negative d_norm values, representing significant intermolecular interactions such as hydrogen bonds. Blue regions denote longer contacts (positive d_norm), and white areas represent contacts around the van der Waals separation. nih.gov
2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts by plotting d_e versus d_i. Different types of interactions appear as distinct patterns on the plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated. For quinoline derivatives, common interactions include H···H, C···H/H···C, O···H/H···O, and π···π stacking interactions. nih.govnih.gov The relative abundance of these interactions dictates the crystal packing. For instance, a high percentage of H···H contacts suggests a predominance of van der Waals forces. nih.gov
Shape Index: This property of the Hirshfeld surface is used to identify π-π stacking interactions, which are crucial in the packing of aromatic systems like quinoline. The presence of characteristic large, adjacent red and blue triangular regions on the shape index surface is a definitive indicator of such interactions. mdpi.com
To illustrate the type of data obtained from a Hirshfeld surface analysis of a quinoline derivative, the following tables present hypothetical but representative findings for this compound, based on analyses of similar structures. nih.govnih.gov
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| O···H/H···O | 25.8 |
| C···H/H···C | 18.5 |
| C···C | 6.3 |
| N···H/H···N | 3.1 |
| Other | 1.1 |
Table 2: Hypothetical Distances of Key Intermolecular Contacts in this compound
| Interaction | Distance (Å) |
| O-H···N (Carboxylic acid to quinoline N) | 1.85 |
| C-H···O (Methyl to carbonyl) | 2.45 |
| π···π (Quinoline ring stacking) | 3.40 |
Energy Framework Analysis
While Hirshfeld surface analysis provides a qualitative and quantitative picture of the geometric aspects of intermolecular interactions, energy framework analysis offers a quantitative measure of the energetic stability of the crystal packing. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster. The total interaction energy is typically partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components.
The calculated interaction energies can be visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the magnitude of the interaction energy. This provides a clear and intuitive representation of the hierarchy and topology of intermolecular interactions within the crystal. For instance, strong interactions like hydrogen bonds are depicted as thick cylinders, forming the primary framework, while weaker van der Waals and π-stacking interactions are shown as thinner cylinders, representing the secondary packing stabilization. mdpi.com
Table 3: Hypothetical Interaction Energies for Molecular Pairs in the Crystal Lattice of this compound
| Molecular Pair | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Total Energy (kJ/mol) |
| Hydrogen-bonded dimer | -85.2 | -45.7 | -130.9 |
| π-stacked pair | -20.1 | -60.3 | -80.4 |
| Methyl C-H···π interaction | -5.6 | -15.8 | -21.4 |
Applications in Organic Synthesis and Materials Science
Role as a Key Building Block in Complex Organic Synthesis
4-Methylquinoline-8-carboxylic acid serves as a crucial starting material, or building block, in the creation of more complex molecules. sigmaaldrich.com Its inherent structure, featuring a quinoline (B57606) core with both methyl and carboxylic acid functional groups, provides a versatile platform for a variety of chemical modifications. This allows for the systematic construction of elaborate molecular architectures. sigmaaldrich.com
Precursor for Advanced Quinoline Derivatives and Heterocyclic Compounds
The fundamental structure of this compound makes it an ideal precursor for the synthesis of a wide array of advanced quinoline derivatives and other heterocyclic compounds. The carboxylic acid group can undergo reactions such as esterification or amidation, while the methyl group can be functionalized, leading to a diverse range of substituted quinolines. molport.com These derivatives are of significant interest in various fields of chemistry due to the prevalence of the quinoline scaffold in biologically active molecules. nih.gov
Classic synthetic methods like the Pfitzinger and Doebner reactions are traditionally used to create quinoline-4-carboxylic acids. researchgate.netimist.ma However, modern advancements have focused on improving these methods to be more efficient and environmentally friendly. researchgate.netimist.ma For instance, one-pot synthesis procedures and the use of novel catalysts have been developed to produce quinoline-4-carboxylic acid derivatives in high yields and with shorter reaction times. researchgate.netacs.org
Intermediate in the Preparation of Bioactive Molecules and Pharmaceutical Intermediates
The quinoline core is a common feature in many biologically active compounds and pharmaceuticals. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of these molecules. chemimpex.comsigmaaldrich.com The specific functional groups on the quinoline ring can be strategically modified to interact with biological targets, such as enzymes and receptors. nih.gov For example, quinoline-4-carboxylic acid derivatives have been investigated for their potential as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), which is a target for therapies against diseases like cancer and autoimmune disorders. nih.gov The synthesis of these complex molecules often involves multi-step processes where the quinoline derivative, derived from a simpler precursor like this compound, is a key component. chemimpex.comnih.gov
Use in the Development of Agrochemicals and Specialty Chemicals
The versatility of quinoline derivatives extends to the agrochemical sector. chemimpex.com Compounds derived from this compound can be used in the development of new pesticides and herbicides. chemimpex.com The structural modifications enabled by its functional groups allow for the fine-tuning of the compound's biological activity and specificity. In the realm of specialty chemicals, the unique properties of these quinoline derivatives make them useful in various industrial applications. sigmaaldrich.com
Catalytic Applications in Chemical Processes
Beyond its role as a synthetic building block, this compound and its derivatives are also explored for their applications in catalysis.
Facilitation of Organic Transformations under Mild Conditions
Quinoline derivatives can act as catalysts or ligands in various organic reactions. Their structure can help to facilitate chemical transformations under milder conditions, such as lower temperatures and pressures, compared to traditional methods. This is a significant advantage in terms of energy efficiency and reducing the potential for side reactions. For example, transition metal complexes involving quinoline derivatives have been shown to be effective catalysts in C-H activation and functionalization reactions. nih.gov
Contributions to Green Chemistry Initiatives and Sustainable Synthesis
The use of quinoline-based catalysts aligns with the principles of green chemistry. nih.gov By enabling reactions to proceed under milder conditions and often with higher selectivity, these catalysts can help to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents. nih.govrsc.org The development of recyclable nanocatalysts for quinoline synthesis further enhances the sustainability of these processes. acs.org Research in this area focuses on creating more environmentally benign and efficient synthetic routes to valuable chemical compounds, with quinoline derivatives playing a key role in these advancements. nih.govresearchgate.netrsc.org
Applications in Sensing and Environmental Remediation
The quinoline scaffold, particularly with functional groups like carboxylic acids, is a subject of interest for applications in environmental sensing and cleanup. The ability of the quinoline ring system and associated functional groups to interact with various environmental analytes and pollutants underpins this potential. While direct studies on this compound are limited, research on closely related compounds provides significant insights into its prospective uses.
The removal of organic pollutants from water is a critical area of environmental science. Quinoline carboxylic acid derivatives have been investigated as targets for removal. Research has demonstrated the successful removal of 8-quinolinecarboxylic acid, a herbicide, from aqueous solutions using adsorption methods. chemsrc.com In these studies, various modified montmorillonite (B579905) clays, including sodium montmorillonite (Na-M), acidic montmorillonite (H-M), and organo-acidic montmorillonite (Org-H-M), were used as adsorbents to effectively capture the quinoline-based pesticide. chemsrc.com
Furthermore, derivatives of 8-hydroxyquinoline (B1678124) have been utilized to create chelating resins for the removal of toxic heavy metal ions. For instance, a copolymer synthesized from 8-hydroxyquinoline-5-sulphonic acid and poly(vinyl chloride) (PVC) showed high selectivity for adsorbing metal ions such as Cr(III), Cu(II), and Cd(II) from aqueous solutions. rroij.com The mechanism involves the nitrogen atom of the quinoline ring and the oxygen from the sulfonic group coordinating with the metal ions. rroij.com These findings suggest that this compound could similarly be a target for removal from water via adsorption or could be incorporated into novel adsorbent materials designed to capture specific pollutants.
To improve the efficiency of pollutant removal, electrochemical methods can be combined with adsorption. An investigation into the removal of 8-quinolinecarboxylic acid demonstrated that the adsorption capacity of an activated carbon cloth could be significantly enhanced through electroadsorption. chemsrc.com This technique involves applying an electrical potential to the adsorbent material, which can increase its affinity for the target pollutant, leading to more effective and rapid removal from water. chemsrc.com This approach highlights a promising path for developing advanced water treatment systems for quinoline-based contaminants.
The inherent fluorescent properties and metal-chelating ability of the quinoline structure make its derivatives excellent candidates for chemosensors. rroij.comresearchgate.net Researchers have developed fluorescent nanosensors by functionalizing carbon dots with quinoline derivatives. These sensors have shown high selectivity and sensitivity for detecting metal ions like Zn2+, with detection limits as low as 6.4 nM. researchgate.net The sensor works by a process where the quinoline moiety specifically binds to the target ion, causing a measurable change in fluorescence. researchgate.net
Similarly, 8-hydroxyquinoline and its derivatives are well-known for their application in detecting environmentally significant metal ions. They have been successfully used to create fluorescent sensors for aluminum (Al3+), with detection limits in the parts-per-billion (ppb) range. rroij.com The ability to tune the sensor's properties by modifying the quinoline ring—for example, by adding electron-donating or electron-withdrawing groups—allows for the development of sensors for a wide range of metal ions. rroij.com This established success suggests a strong potential for developing novel sensors based on the this compound structure for environmental monitoring.
Potential in Optoelectronic Materials and Devices
Quinoline and its derivatives are gaining significant attention for their use in optoelectronic devices due to their excellent properties, which include high thermal and chemical stability, strong fluorescence, and effective electron-transporting capabilities. nih.govresearchgate.net These characteristics are crucial for the performance and longevity of devices like Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells. nih.govresearchgate.net
The quinoline framework is a fundamental component in many materials developed for third-generation photovoltaics and OLEDs. nih.gov Metal complexes of quinoline derivatives, such as tris(8-hydroxyquinoline)aluminum (Alq3) and bis(8-hydroxyquinoline) zinc (Znq2), are classic examples of materials used as electron-transporting and emissive layers in OLEDs. mdpi.com Their success is attributed to high electroluminescence quantum yields and good thermal stability. mdpi.com
Recent research has focused on creating new quinoline derivatives to tune the optical and electronic properties for better device performance. For instance, OLEDs have been fabricated using various substituted quinolines, including 5,7-dibromo-8-hydroxyquinoline and bis(8-hydroxyquinoline) zinc derivatives with styryl groups. mdpi.comdergipark.org.tr These materials can be used to create devices that emit light across the visible spectrum, from blue to red, by modifying the substituents on the quinoline ring. rroij.com The performance of these devices demonstrates the versatility of the quinoline scaffold.
The table below shows the performance characteristics of OLEDs fabricated with different bis(8-hydroxyquinoline) zinc (ZnStq_R) derivatives dispersed in a poly(N-vinylcarbazole) (PVK) matrix, illustrating the influence of substituents on the quinoline ring.
| Active Layer | Emission Wavelength (nm) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) |
| ZnStq_H:PVK | 590 | - | - | - |
| ZnStq_Cl:PVK | 587 | - | - | - |
| ZnStq_OCH3:PVK | 578 | 2244 | 1.24 | 6.94 |
| Data sourced from a study on bis(8-hydroxyquinoline) zinc derivatives with a styryl group. mdpi.com |
Q & A
Q. What analytical methods resolve degradation products of this compound under varying pH?
- Methodological Answer :
- LC-MS/MS : Identify hydrolyzed or oxidized products (e.g., quinoline ring cleavage at pH >10) .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC-DAD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
